trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl
Overview
Description
The compound “trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl” seems to be a type of biphenyl derivative. Biphenyls are aromatic compounds that consist of two phenyl rings connected by a single bond .
Molecular Structure Analysis
The molecular structure of “trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl” would likely consist of two phenyl rings connected by a single bond, with butyl and pentylcyclohexyl groups attached to the 4th carbon of each phenyl ring .Scientific Research Applications
High-Pressure Phase Studies
Research has shown that compounds similar to trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl exhibit interesting behavior under high pressure, which could be useful for understanding the physics of liquid crystals and developing materials with tailored properties. High-pressure microcomputer-assisted differential thermal analysis equipment has been used to explore the phase behavior of mesomorphic compounds, including those with cyclohexane derivatives, revealing pressure-induced or pressure-limited phases and changes in polymorphism (Rübesamen & Schneider, 1993).
Synthesis and Mesomorphic Properties
Another area of application involves the synthesis of derivatives and understanding their mesomorphic (liquid crystalline) properties. For instance, the synthesis of specific ethane derivatives and their behavior as additives in liquid crystal mixtures have been studied for their potential in creating photochemically stable liquid crystal displays with low viscosity and large negative dielectric anisotropy (Osman & Huynh-Ba, 1983).
Advanced Material Applications
Further research into compounds with cyclohexyl groups focuses on their potential applications in advanced materials, such as in the development of novel liquid crystal phases for use in display technologies or as materials with specific optical properties. For example, carborane-containing liquid crystals have been compared with hydrocarbon analogues to assess their mesogenic properties, potentially offering new ways to control the smectic phases in liquid crystal mixtures (Czupryński, 1999).
Electrocyclization and Chain Cleavage
The thermal-induced transformations of poly(phenylacetylene) have been investigated, showcasing the formation of cis-trans isomerization and cyclohexadiene units along the polymer backbone. This research could provide insights into the manipulation of polymer structures for creating materials with specific electronic or mechanical properties (Percec & Rudick, 2005).
properties
IUPAC Name |
1-butyl-4-[4-(4-pentylcyclohexyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38/c1-3-5-7-9-23-12-16-25(17-13-23)27-20-18-26(19-21-27)24-14-10-22(11-15-24)8-6-4-2/h10-11,14-15,18-21,23,25H,3-9,12-13,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNBIXBHAKVVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004822 | |
Record name | 3~4~-Butyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | |
CAS RN |
84540-36-3 | |
Record name | trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3~4~-Butyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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